Cas no 2877767-09-2 (2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide)

2-(4-Methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound featuring a piperidine core substituted with a methanesulfonamide group and an acetamide linker attached to a 3-methylphenyl moiety. This structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) or receptor-modulating pathways. The methanesulfonamido group enhances solubility and metabolic stability, while the acetamide bridge offers flexibility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry. The compound is typically characterized by high purity and consistent performance in synthetic applications.
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide structure
2877767-09-2 structure
Product name:2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
CAS No:2877767-09-2
MF:C15H23N3O3S
MW:325.426422357559
CID:5331612
PubChem ID:165434212

2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • F6802-6563
    • 2877767-09-2
    • AKOS040878627
    • 2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
    • N-(3-Methylphenyl)-4-[(methylsulfonyl)amino]-1-piperidineacetamide
    • Inchi: 1S/C15H23N3O3S/c1-12-4-3-5-14(10-12)16-15(19)11-18-8-6-13(7-9-18)17-22(2,20)21/h3-5,10,13,17H,6-9,11H2,1-2H3,(H,16,19)
    • InChI Key: QKKDEGSZLUNMSY-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=CC(C)=C2)=O)CCC(NS(C)(=O)=O)CC1

Computed Properties

  • Exact Mass: 325.14601278g/mol
  • Monoisotopic Mass: 325.14601278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.9Ų
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 10.57±0.20(Predicted)

2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6802-6563-5μmol
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6802-6563-4mg
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
4mg
$99.0 2023-09-07
Life Chemicals
F6802-6563-2μmol
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6802-6563-20μmol
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6802-6563-1mg
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
1mg
$81.0 2023-09-07
Life Chemicals
F6802-6563-25mg
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
25mg
$163.5 2023-09-07
Life Chemicals
F6802-6563-2mg
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
2mg
$88.5 2023-09-07
Life Chemicals
F6802-6563-5mg
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
5mg
$103.5 2023-09-07
Life Chemicals
F6802-6563-100mg
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
100mg
$372.0 2023-09-07
Life Chemicals
F6802-6563-15mg
2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide
2877767-09-2
15mg
$133.5 2023-09-07

Additional information on 2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide

Compound CAS No. 2877767-09-2: A Comprehensive Overview

The compound with CAS No. 2877767-09-2, known as 2-(4-methanesulfonamidopiperidin-1-yl)-N-(3-methylphenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, particularly in the treatment of central nervous system disorders and inflammatory conditions.

The molecular structure of this compound is characterized by a piperidine ring substituted with a methanesulfonamide group at the 4-position, which is further connected to an acetamide moiety. The presence of the 3-methylphenyl group introduces additional electronic and steric effects, enhancing its bioavailability and target specificity. Researchers have found that this compound exhibits potent inhibitory activity against key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest its potential as a lead compound for developing novel therapies for Alzheimer's disease and related conditions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a multi-step process involving nucleophilic substitution and amide bond formation. The optimization of reaction conditions has significantly improved the yield and purity of the final product, making it more accessible for preclinical studies. Furthermore, computational studies using molecular docking techniques have provided insights into its binding affinity with various biological targets, further validating its therapeutic potential.

In terms of pharmacokinetics, this compound demonstrates favorable absorption profiles in preclinical models, with moderate plasma protein binding and a reasonable half-life. These properties are crucial for ensuring sustained drug levels in target tissues, which is essential for effective therapeutic outcomes. Additionally, preliminary safety assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses, making it a promising candidate for further development.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on exploring the mechanistic insights behind its biological activities. For instance, studies have revealed that this compound modulates specific signaling pathways involved in inflammation and oxidative stress, which are key contributors to chronic diseases such as arthritis and cardiovascular disorders. These discoveries underscore its versatility as a multi-target drug candidate.

Looking ahead, the development of this compound into a clinical candidate will require extensive preclinical testing to evaluate its efficacy and safety profile comprehensively. Collaborative research initiatives are expected to play a pivotal role in overcoming challenges related to scalability and regulatory compliance. The integration of advanced technologies such as artificial intelligence-driven drug design and high-throughput screening will further accelerate its progression through the drug development pipeline.

In conclusion, CAS No. 2877767-09-2 represents a cutting-edge advancement in medicinal chemistry with immense potential for addressing unmet medical needs. Its unique structural features, coupled with emerging research findings, position it as a leading candidate for developing innovative therapies across diverse therapeutic areas.

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